1-Ethynyl-4-(trimethoxymethyl)benzene
Description
1-Ethynyl-4-(trimethoxymethyl)benzene (C12H14O3) is an aromatic compound featuring an ethynyl (–C≡CH) group and a trimethoxymethyl (–C(OCH3)3) substituent at the para position of the benzene ring. The ethynyl group confers reactivity for coupling or cycloaddition reactions, while the trimethoxymethyl moiety enhances solubility in polar solvents due to its electron-donating methoxy groups.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-ethynyl-4-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C12H14O3/c1-5-10-6-8-11(9-7-10)12(13-2,14-3)15-4/h1,6-9H,2-4H3 |
InChI Key |
ZEENQNCOKOOISM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)C#C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-ethynylbenzene with trimethyl orthoformate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-(trimethoxymethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(trimethoxymethyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-Chloro-4-(trimethoxymethyl)benzene
- Structure : Replaces the ethynyl group with chlorine.
- Reactivity: Lacks the ethynyl group’s ability for alkyne-specific reactions (e.g., Sonogashira coupling). The electron-withdrawing chlorine reduces ring electron density compared to the electron-donating trimethoxymethyl group in the target compound .
- Applications : Primarily a halogenated aromatic intermediate.
1-Ethynyl-4-(methoxymethyl)benzene
1-Ethynyl-4-(trifluoromethyl)benzene
- Structure : Trifluoromethyl (–CF3) substituent.
- Electronic Effects : Strong electron-withdrawing –CF3 group decreases ring electron density, contrasting with the electron-rich trimethoxymethyl group. This alters reactivity in electrophilic substitutions or metal-catalyzed reactions .
- Applications : Used in catalysis (e.g., hydrogenation reactions) and as a fluorinated building block .
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
1-Ethynyl-4-(methylsulfonyl)benzene
- Structure : Methylsulfonyl (–SO2CH3) substituent.
- Electronic Effects : Strong electron-withdrawing sulfonyl group directs electrophilic attacks to specific positions, unlike the electron-donating trimethoxymethyl group.
- Applications: Potential in sulfonamide drug synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|
| 1-Ethynyl-4-(trimethoxymethyl)benzene | 206.24 | Not reported | High in polar aprotic solvents |
| 1-Chloro-4-(trimethoxymethyl)benzene | 216.66 | Not reported | Moderate in DCM, THF |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 186.13 | 120–125 (est.) | Soluble in THF, benzene |
| 1-Ethynyl-4-(methoxymethyl)benzene | 148.18 | 80–85 (est.) | Soluble in ether, CHCl3 |
Biological Activity
1-Ethynyl-4-(trimethoxymethyl)benzene is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H12O3
- Molecular Weight: 192.21 g/mol
- CAS Number: 66228-76-0
- Structure: The compound features a benzene ring substituted with an ethynyl group and three methoxy groups, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a therapeutic agent. Key areas of interest include:
- Anticancer Activity: Preliminary studies have indicated that this compound may exhibit anticancer properties. Research suggests that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Antioxidant Properties: The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
This compound's biological mechanisms are still under investigation, but several hypotheses have emerged based on related compounds:
- Cell Cycle Arrest: Some studies suggest that the compound may cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Tumor Growth: In vivo studies indicate that it may inhibit tumor growth by affecting angiogenesis and metastasis.
Anticancer Studies
A notable study evaluated the effects of this compound on various cancer cell lines. The findings included:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of migration |
Antioxidant Activity
Research has demonstrated the antioxidant capacity of this compound using DPPH radical scavenging assays:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
